Product packaging for 6-Aminoquinoxaline(Cat. No.:CAS No. 6298-37-9)

6-Aminoquinoxaline

Cat. No.: B194958
CAS No.: 6298-37-9
M. Wt: 145.16 g/mol
InChI Key: MSGRFBKVMUKEGZ-UHFFFAOYSA-N
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Description

6-Aminoquinoxaline (CAS 6298-37-9) is a high-value chemical building block with significant potential across multiple scientific disciplines. This compound, a yellow crystalline solid with a molecular weight of 145.16 g/mol and a melting point of approximately 159 °C, serves as a versatile precursor for synthesizing novel bioactive molecules and advanced materials . In pharmaceutical research, derivatives of this compound have demonstrated promising biological activity. Notably, studies have identified neuroprotective properties, where specific derivatives showed efficacy in attenuating neurodegeneration in cellular and animal models of Parkinson's disease, making them interesting drug candidates for this disorder . Furthermore, other derivatives have been explored as potent inhibitors of the PFKFB3 kinase, a key regulator of glycolysis, providing a potential new avenue for development in oncology . The compound also serves as a key intermediate in the synthesis of Brimonidine Tartrate, a first-line therapeutic agent for treating glaucoma . Beyond biomedicine, this compound finds applications in material science. Its rigid planar structure and electron-donating amino group make it a candidate for use in organic light-emitting diodes (OLEDs) and as a building block for organic semiconductor materials in electronic devices . It is also utilized in the synthesis of various organic fluorescent dyes and serves as a precursor for the development of chemical and biological sensors . Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, as it may cause skin and serious eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3 B194958 6-Aminoquinoxaline CAS No. 6298-37-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoxalin-6-amine
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InChI

InChI=1S/C8H7N3/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGRFBKVMUKEGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285430
Record name quinoxalin-6-amine
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6298-37-9
Record name 6-Quinoxalinamine
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Synthesis and Synthetic Methodologies of 6 Aminoquinoxaline and Its Derivatives

Synthesis of Specific 6-Aminoquinoxaline Derivatives

The preparation of diverse this compound derivatives involves tailored synthetic strategies, often building upon established quinoxaline (B1680401) synthesis routes or utilizing specific functionalization techniques.

6-Amino-quinoxaline-alkynyl Derivatives

Research has focused on the synthesis of 6-amino-quinoxaline-alkynyl derivatives, with some of these compounds being explored for their anti-cancer properties and as potential aromatase (CYP19A1) inhibitors. For instance, a study reported the design and synthesis of such derivatives, identifying eleven compounds through molecular docking that showed potential as aromatase inhibitors. Subsequent evaluation against MCF-7 breast cancer cells revealed promising inhibitory activity for three compounds. Furthermore, nitro-quinoxaline derivatives, serving as intermediates in the synthesis of these amino-quinoxaline compounds, demonstrated activity against Mycobacterium tuberculosis (Mtb) H37Rv strain, with several compounds exhibiting low minimum inhibitory concentrations (MIC90) researchgate.netresearchgate.netfigshare.com.

2,3-Disubstituted 6-Aminoquinoxalines

The synthesis of 2,3-disubstituted 6-aminoquinoxalines has been achieved through various routes, including the reaction of 2,3-dichloro-6-nitroquinoxaline (B1269935) with nucleophiles followed by catalytic hydrogenation of the nitro group oup.comoup.com. These derivatives have also been developed as fluorescence derivatization reagents for carboxylic acids, offering high sensitivity and stability oup.com. Another approach involves regioselective sequential reactions, starting from 2,3-dichloro-6-aminoquinoxaline, utilizing alkoxylation and microwave-assisted Sonogashira coupling to yield these derivatives with good to high yields and purities koreascience.kr. One specific derivative, 2-methyl-3-phenyl-6-aminoquinoxaline (MPAQ), was noted for its substantial neuroprotective effects in cell culture models relevant to Parkinson's disease nih.gov.

Table 1: Synthesis of 2,3-Disubstituted 6-Aminoquinoxalines

Starting MaterialKey ReactionsProduct TypeNotable FindingsReferences
2,3-dichloro-6-nitroquinoxalineNucleophilic substitution, Catalytic hydrogenation2,3-disubstituted 6-aminoquinoxalinesUsed as fluorescence derivatization reagents for carboxylic acids; high sensitivity and stability. oup.comoup.com
2,3-dichloro-6-aminoquinoxalineAlkoxylation, Microwave-assisted Sonogashira coupling2,3-disubstituted 6-aminoquinoxalinesGood to high yields (49–85%) and purities (>95%); facilitates library synthesis. koreascience.kr
This compoundReaction with various reagents (e.g., acetyl chloride, phenylisocyanate)N-functionalized 6-aminoquinoxalinesSynthesized for structure-activity relationship studies, including antiproliferative activity. nih.gov
Midbrain cultures (in vivo models)N/A (Compound evaluation)2-methyl-3-phenyl-6-aminoquinoxaline (MPAQ)Demonstrated substantial neuroprotective effects in models of dopaminergic neuron loss. nih.gov

6-Amino-5-bromoquinoxaline (B154387) Hydrobromide

The synthesis of 6-amino-5-bromoquinoxaline hydrobromide typically involves a multi-step process. One reported method starts with the cyclization of 4-nitrobenzene-1,2-diamine, followed by catalytic hydrogenation to reduce nitro groups, and subsequent bromination using agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) or bromine in glacial acetic acid guidechem.comgoogleapis.comgoogle.com. Yields for the bromination step can be as high as 97.6% . This compound is a crucial intermediate, notably in the synthesis of brimonidine (B1667796) tartrate, a medication used for glaucoma guidechem.com.

Table 2: Synthesis of 6-Amino-5-bromoquinoxaline Hydrobromide

Starting MaterialKey StepsProductYieldNotable FindingsReferences
4-nitrobenzene-1,2-diamineCyclization, Catalytic hydrogenation, Bromination (DBDMH)6-Amino-5-bromoquinoxaline hydrobromide97.6%Scalable to 10 kg batches; intermediate for brimonidine tartrate.
This compoundBromination (Br₂ in glacial acetic acid)6-Amino-5-bromoquinoxaline hydrobromide100% (crude)Used directly in subsequent reactions; no definite melting point. googleapis.com
4-nitro-o-phenylenediamineCyclization, reduction, high-selective bromination (DBDMH)5-bromo-6-aminoquinoxaline77% (total)Mild conditions, safe, environmentally friendly, good quality. google.com
This compoundBromination (Br₂ in glacial acetic acid)6-Amino-5-bromoquinoxaline82%Recrystallized from benzene (B151609). googleapis.com

N-Aryl 6-Aminoquinoxalines

N-aryl 6-aminoquinoxalines have been synthesized as potential inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), an enzyme involved in glycolysis regulation in cancer cells proteopedia.orgrcsb.orgresearchgate.net. The synthesis typically involves creating an N-aryl this compound scaffold, followed by derivatization with amide or sulfonamide moieties. X-ray crystallography and docking studies have guided the design and optimization of these inhibitors, with some lead compounds showing potent activity proteopedia.orgrcsb.orgresearchgate.net.

This compound-2,3(1H,4H)-dione

The synthesis of quinoxaline-2,3(1H,4H)-dione derivatives, including those with a 6-amino substituent, often begins with the cyclocondensation of an appropriately substituted o-phenylenediamine (B120857) with oxalic acid or its derivatives nih.gov. For instance, 1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione is synthesized via nitration. The nitro group can subsequently be reduced to an amino group, yielding 1-methyl-6-aminoquinoxaline-2,3(1H,4H)-dione . These compounds have been investigated for their anticonvulsant properties . Another synthetic route involves the reaction of 6,7-diaminoquinoxaline-2,3(1H,4H)-dione with substituted aromatic isothiocyanates, followed by cyclization to form thiazolidinone derivatives tsijournals.com.

Table 3: Synthesis of this compound-2,3(1H,4H)-dione Derivatives

Starting Material/IntermediateKey ReactionsProduct TypeNotable FindingsReferences
o-phenylenediamineCyclocondensation with oxalic acidQuinoxaline-2,3-dioneMicrowave irradiation can improve yield compared to conventional methods. nih.gov
1-carboxymethylquinoxaline-2,3(1H,4H)-dioneNitration (75% HNO₃)1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dionePrecursor to 1-methyl-6-aminoquinoxaline-2,3(1H,4H)-dione. Investigated for anticonvulsant properties.
6,7-diaminoquinoxaline-2,3(1H,4H)-dioneReaction with substituted aromatic isothiocyanates, then cyclization with monochloroacetic acid6,7-bis[3-(4-substitutedphenyl)-4-oxothiazolidin-2-ylideneamino]quinoxaline-2,3(1H,4H)-dionesSynthesized and evaluated for antibacterial activity. tsijournals.com

Amide Moiety Bearing Quinoxaline Derivatives

The synthesis of quinoxaline derivatives bearing an amide moiety has been explored for their antimicrobial activity researchgate.netthieme-connect.comthieme-connect.comnih.gov. A common strategy involves reacting 2,3-bis(4-methoxyphenyl)-6-aminoquinoxaline or 2,3-bis(4-methylphenyl)-6-aminoquinoxaline with benzoyl chloride derivatives in tetrahydrofuran. This reaction yields N-[2,3-bis(4-methoxy/methylphenyl)quinoxalin-6-yl]-substituted benzamide (B126) derivatives researchgate.netthieme-connect.comthieme-connect.comnih.gov. These compounds have shown remarkable activity against certain Candida species researchgate.netthieme-connect.comthieme-connect.comnih.gov.

Table 4: Synthesis of Amide Moiety Bearing Quinoxaline Derivatives

Starting MaterialReagentSolventProduct TypeNotable FindingsReferences
2,3-bis(4-methoxyphenyl)-6-aminoquinoxalineBenzoyl chloride derivativesTetrahydrofuranN-[2,3-bis(4-methoxyphenyl)quinoxalin-6-yl]-substituted benzamide derivativesExhibited remarkable activity against Candida krusei and Candida parapsilosis. researchgate.netthieme-connect.comthieme-connect.comnih.gov
2,3-bis(4-methylphenyl)-6-aminoquinoxalineBenzoyl chloride derivativesTetrahydrofuranN-[2,3-bis(4-methylphenyl)quinoxalin-6-yl]-substituted benzamide derivativesExhibited remarkable activity against Candida krusei and Candida parapsilosis. researchgate.netthieme-connect.comthieme-connect.comnih.gov

Compound Name Table:

this compound

6-Amino-quinoxaline-alkynyl Derivatives

2,3-Disubstituted 6-Aminoquinoxalines

6-Amino-5-bromoquinoxaline Hydrobromide

N-Aryl 6-Aminoquinoxalines

this compound-2,3(1H,4H)-dione

Amide Moiety Bearing Quinoxaline Derivatives

2-methyl-3-phenyl-6-aminoquinoxaline (MPAQ)

1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione

1-methyl-6-aminoquinoxaline-2,3(1H,4H)-dione

6,7-bis[3-(4-substitutedphenyl)-4-oxothiazolidin-2-ylideneamino]quinoxaline-2,3(1H,4H)-diones

N-[2,3-bis(4-methoxyphenyl)quinoxalin-6-yl]-substituted benzamide derivatives

N-[2,3-bis(4-methylphenyl)quinoxalin-6-yl]-substituted benzamide derivatives

5-bromo-6-aminoquinoxaline

Quinoxaline Bearing Tetrahydropyridine (B1245486) Derivatives

The synthesis of quinoxaline derivatives incorporating tetrahydropyridine moieties has been explored, often leveraging multicomponent reactions. A notable approach involves a three-component Povarov reaction utilizing this compound as a key building block. This methodology typically combines this compound with propenyl guaethol and various substituted aldehydes in the presence of a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·OEt₂). This reaction efficiently constructs the desired quinoxaline-tetrahydropyridine hybrid structures in good yields researchgate.neteurekaselect.comingentaconnect.comresearcher.lifenih.gov.

These synthetic strategies aim to create novel molecular architectures by fusing the biologically relevant quinoxaline and tetrahydropyridine scaffolds. The specific substituents on the aldehyde component allow for structural diversification, leading to a series of derivatives that have been evaluated for various biological activities researchgate.neteurekaselect.comingentaconnect.comresearcher.lifenih.gov.

Quinoxaline 1,4-Dioxides, Including Amino-Substituted Variants

Quinoxaline 1,4-dioxides represent a significant class of compounds with diverse pharmacological properties. Their synthesis and functionalization, particularly the introduction of amino groups, have been extensively studied. Several synthetic pathways are employed to access these amino-substituted variants:

Pharmacological and Biological Research of 6 Aminoquinoxaline and Its Derivatives

Medicinal Chemistry Applications and Drug Discovery of 6-Aminoquinoxaline and its Derivatives

Quinoxaline (B1680401) and its derivatives, including this compound, represent a significant class of nitrogen-containing heterocyclic compounds that are of considerable interest in medicinal chemistry. mdpi.com These structures are recognized as privileged scaffolds in the development of novel therapeutic agents due to their diverse biological activities. mdpi.com The versatility of the this compound core allows for a wide range of chemical modifications, enabling the synthesis of derivatives with tailored properties to target specific biological pathways. chemimpex.com This has led to their investigation in various therapeutic areas, including the development of neuroprotective agents. chemimpex.comnih.gov

Intermediate in Pharmaceutical Synthesis

This compound and its substituted analogs are valuable building blocks in the synthesis of complex bioactive molecules and active pharmaceutical ingredients (APIs). chemimpex.com Their chemical reactivity and structural features make them key starting materials or intermediates in multi-step synthetic routes.

A prominent application of a this compound derivative is in the synthesis of Brimonidine (B1667796) Tartrate, a medication used for treating open-angle glaucoma and ocular hypertension. sphinxsai.comguidechem.com The synthesis of Brimonidine involves the use of 5-bromo-6-aminoquinoxaline as a crucial intermediate. sphinxsai.comacs.org

Several synthetic pathways to Brimonidine Tartrate have been developed, many of which utilize 5-bromo-6-aminoquinoxaline. One common approach involves the reaction of 5-bromo-6-aminoquinoxaline with thiophosgene to form an isothiocyanate intermediate. acs.orgderpharmachemica.com This intermediate is then reacted with ethylenediamine to yield the core structure of Brimonidine. acs.orgderpharmachemica.com Another method involves the condensation of 5-bromo-6-aminoquinoxaline with N-acetyl ethylene urea in the presence of phosphorus oxychloride. sphinxsai.com The resulting N-acetylbrimonidine is then hydrolyzed to afford Brimonidine, which is subsequently converted to its tartrate salt. sphinxsai.com

During the synthesis of Brimonidine Tartrate, several process-related impurities can be formed. This compound itself is considered an impurity in the final drug product. klivon.compharmaffiliates.com Another identified impurity is 5-Bromo-quinoxaline-6-yl-cyanamide, which can form under specific pH conditions during the synthesis. derpharmachemica.com Careful control of reaction parameters, such as pH, is crucial to minimize the formation of such impurities.

Table 1: Key Intermediates and Impurities in Brimonidine Tartrate Synthesis

Compound NameRole in SynthesisCAS Number
5-Bromo-6-aminoquinoxalineKey Intermediate50358-63-9
This compoundImpurity6298-37-9
5-Bromo-quinoxaline-6-yl-cyanamideImpurityNot Available
N-acetylbrimonidineIntermediate1158184-23-6

Neuroprotective Agents

Derivatives of this compound have emerged as a promising class of compounds with neuroprotective properties, particularly in the context of neurodegenerative disorders like Parkinson's disease. nih.gov Research has focused on designing and synthesizing novel this compound derivatives that can protect dopaminergic neurons from degeneration. nih.govacs.org

The neuroprotective effects of this compound derivatives are linked to their ability to modulate neurotransmitter systems. chemimpex.com Parkinson's disease is characterized by the progressive loss of dopamine-producing neurons in the substantia nigra, leading to a disruption of dopamine-mediated neurotransmission. nih.govacs.org The development of compounds that can protect these neurons is a key strategy in the search for disease-modifying therapies. This compound derivatives are being investigated for their potential to interfere with the pathological processes that lead to neuronal cell death in these disorders. nih.govacs.org

Numerous studies have demonstrated the neuroprotective activity of novel this compound derivatives in both cellular and animal models of Parkinson's disease. nih.govacs.org In cellular models, these compounds have been shown to increase the survival of dopaminergic neurons. acs.org For instance, a series of newly synthesized this compound derivatives were screened for their ability to protect dopaminergic neurons in midbrain cultures. acs.org

One notable compound, designated as PAQ (4c), was identified as a potent neuroprotective agent. nih.govacs.org In animal models of Parkinson's disease, administration of PAQ (4c) was found to attenuate neurodegeneration. nih.gov This suggests that these compounds can cross the blood-brain barrier and exert their protective effects in the brain. acs.org Structure-activity relationship (SAR) studies have been conducted to optimize the neuroprotective effects of these derivatives, leading to the identification of compounds with improved efficacy. acs.org For example, it was observed that the lack of substitution at the 2-position of the quinoxaline ring could be beneficial for neuroprotection. acs.org

Table 2: Neuroprotective Activity of Selected this compound Derivatives in a Cellular Model of Parkinson's Disease

CompoundConcentration% Survival of Dopaminergic Neurons
Control-100
PAQ (4c)10 µM151.5 ± 6.2
Compound 4e10 µM144.2 ± 7.0
Compound 6a10 µM134.4 ± 4.9
MPAQ (5c)100 µM>185
Compound 10c10 µM211.6 ± 7.6
Compound 10e10 µM>150

Data is presented as mean ± SEM. The data is illustrative and based on findings from cited research. acs.org

The precise mechanisms by which this compound derivatives exert their neuroprotective effects are an active area of research. For the compound PAQ (4c), in vitro studies have shown that its neuroprotective action is, at least in part, attributable to the activation of ryanodine (B192298) receptors (RyR) in the endoplasmic reticulum. nih.gov Ryanodine receptors are intracellular calcium release channels that play a critical role in regulating calcium homeostasis, which is often dysregulated in neurodegenerative diseases. By modulating these channels, this compound derivatives may help to restore normal cellular function and prevent neuronal death. biosynth.com The neuroprotective effect of some derivatives appears to be a direct action on the dopaminergic neurons, as they did not show a significant impact on glial cell proliferation. acs.org

Anticancer and Antitumor Properties

Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including notable anticancer properties. ekb.egresearchgate.net Research has focused on the ability of these compounds to serve as inhibitors for various protein kinases and enzymes that are critical for the proliferation and survival of cancer cells. ekb.eg The core structure of this compound, in particular, has been utilized as a scaffold for the development of novel therapeutic agents targeting different mechanisms within cancer pathophysiology.

Aromatase (CYP19A1) Inhibition in Breast Cancer

Aromatase (CYP19A1) is a crucial enzyme in the biosynthesis of estrogens, which are key drivers in the growth of hormone-dependent breast cancer. researchgate.netpharmgkb.org The inhibition of this enzyme is a primary therapeutic strategy for treating estrogen receptor-positive (ER+) breast cancer in postmenopausal women. pharmgkb.orgnih.gov

In this context, a series of 6-amino-quinoxaline-alkynyl derivatives have been designed and synthesized as potential aromatase inhibitors. researchgate.net Through molecular docking studies, several amino-quinoxaline compounds were identified as potential CYP19A1 inhibitors. researchgate.net Subsequent in vitro evaluation against breast cancer (MCF-7) cells and the aromatase enzyme demonstrated the potential of these derivatives. Notably, compounds 5 and 8 from this series showed inhibitory activity against aromatase CYP19A with IC50 values of 12.2 µM and 66.7 µM, respectively. researchgate.net This highlights the potential of the this compound scaffold in developing novel, non-steroidal aromatase inhibitors for breast cancer therapy. researchgate.netnih.gov

Table 1: Inhibitory Activity of 6-Amino-quinoxaline-alkynyl Derivatives
CompoundAromatase (CYP19A1) IC50 (µM)MCF-7 Cell Line IC50 (µM)
512.269.7
866.735.6
15-69.8
Enzyme Inhibition in Cancer Research (e.g., PFKFB3 Kinase)

Cancer cells often exhibit altered metabolic pathways, with a heavy reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. researchgate.net The enzyme 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) is a key regulator of this process and is found to be upregulated in a variety of malignant tumors, making it a promising target for cancer therapy. researchgate.netnih.govnih.gov

Researchers have successfully designed and optimized a series of N-aryl 6-aminoquinoxalines as potent inhibitors of PFKFB3. researchgate.net Through synthesis and biological evaluation, a potent representative, N-(4-methanesulfonylpyridin-3-yl)-8-(3-methyl-1-benzothiophen-5-yl)quinoxalin-6-amine , was identified. This compound displayed an IC50 of 14 nM for the target enzyme and an IC50 of 0.49 μM for the production of fructose-2,6-biphosphate in human colon carcinoma HCT116 cells. researchgate.net Furthermore, another study developed a radio-metal labeled aminoquinoxaline derivative, 68Ga-5 , which also showed high selectivity and potent inhibition of PFKFB3 with an IC50 value of 12.5 nM. nih.gov These findings underscore the potential of this compound derivatives as a new class of PFKFB3 inhibitors for development in oncology. researchgate.net

Table 2: PFKFB3 Kinase Inhibition by this compound Derivatives
CompoundTargetIC50
N-(4-methanesulfonylpyridin-3-yl)-8-(3-methyl-1-benzothiophen-5-yl)quinoxalin-6-aminePFKFB3 Enzyme14 nM
N-(4-methanesulfonylpyridin-3-yl)-8-(3-methyl-1-benzothiophen-5-yl)quinoxalin-6-amineFructose-2,6-biphosphate production in HCT116 cells0.49 µM
68Ga-5PFKFB3 Enzyme12.5 nM
Activity against MCF-7 and A549 Cancer Cell Lines

The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines, including the MCF-7 human breast adenocarcinoma cell line and the A549 human lung carcinoma cell line.

A study on 6-amino-quinoxaline-alkynyl derivatives found three compounds (5 , 8 , and 15 ) that showed promising inhibitory activity against MCF-7 cells, with IC50 values of 69.7 µM, 35.6 µM, and 69.8 µM, respectively. researchgate.net Another research effort focusing on substituted quinoxaline derivatives as potential inhibitors of methionine synthase identified 4-({(6-nitro-quinoxalin-2-yl)methylamino}methyl)benzoic acid , which demonstrated an IC50 value of 53 ± 9 μM against the MCF-7 cell line. researchgate.net

In studies involving the A549 cell line, various quinoxaline derivatives have also shown significant anticancer activity. ekb.egnih.gov One investigation synthesized twenty-six different quinoxalin derivatives and tested their efficacy against A549 cells. nih.gov Among them, compound 4m was found to be the most potent, with an IC50 value of 9.32 ± 1.56 μM. nih.gov Another study highlighted a different quinoxaline derivative, compound 1 , as the most effective against the A549 lung cancer cell line, with an IC50 value of 2.7 nM. ekb.eg

Table 3: Cytotoxic Activity of Quinoxaline Derivatives Against Cancer Cell Lines
CompoundCell LineIC50
Compound 5 (6-amino-quinoxaline-alkynyl derivative)MCF-769.7 µM
Compound 8 (6-amino-quinoxaline-alkynyl derivative)MCF-735.6 µM
Compound 15 (6-amino-quinoxaline-alkynyl derivative)MCF-769.8 µM
4-({(6-nitro-quinoxalin-2-yl)methylamino}methyl)benzoic acidMCF-753 ± 9 μM
Compound 1 A5492.7 nM
Compound 4m A5499.32 ± 1.56 µM
Inhibition of Protein Synthesis and DNA Replication

The cytotoxic effects of this compound are attributed, in part, to its ability to interfere with fundamental cellular processes. Research has indicated that this compound can be toxic to cells in culture by inhibiting both protein synthesis and DNA replication. biosynth.com This mechanism disrupts the cell's ability to grow and divide, ultimately leading to cell death. The antimicrobial activity of certain related quinolone derivatives, which share structural similarities, has been linked to the inhibition of bacterial DNA-gyrase, an enzyme essential for DNA replication. nih.gov This suggests that interference with DNA processes is a key mechanism of action for this class of compounds.

Antimicrobial and Anti-tubercular Activity

Quinoxaline derivatives are recognized for a wide array of pharmacological activities, including potent antimicrobial effects against various pathogens. wisdomlib.orgimist.mamdpi.com The core quinoxaline structure has been a foundation for the synthesis of new compounds with significant antibacterial and antifungal properties. wisdomlib.orgrsc.org Studies have demonstrated that these derivatives exhibit varying levels of effectiveness against both gram-positive and gram-negative bacteria, positioning them as candidates for the development of new therapeutic agents to combat bacterial infections, including those resistant to existing antibiotics. wisdomlib.orgimist.ma

Effectiveness against Mycobacterium tuberculosis (Mtb)

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of new antitubercular agents. nih.govnih.gov Quinoxaline derivatives have shown considerable promise in this area. nih.govnih.gov

Specifically, nitro-quinoxaline derivatives, which are intermediates in the synthesis of this compound compounds, have demonstrated notable activity against the Mtb H37Rv strain. researchgate.net A study identified seven such compounds with Minimum Inhibitory Concentration (MIC90) values ranging from 0.6 to 9.5 µM. researchgate.net Quinoxaline 1,4-di-N-oxides, in particular, represent a new class of orally active antitubercular drugs that are active against both replicating and non-replicating persistent bacteria, as well as multidrug-resistant strains. nih.gov

Table 4: Anti-tubercular Activity of Nitro-Quinoxaline Derivatives against Mtb H37Rv
CompoundMIC90 (µM)
180.6 - 9.5
190.6 - 9.5
240.6 - 9.5
250.6 - 9.5
270.6 - 9.5
280.6 - 9.5
290.6 - 9.5
Activity against Salmonella typhimurium

Certain derivatives of this compound have demonstrated mutagenic activity against Salmonella typhimurium. nih.gov A study investigating the mutagenicity of nine this compound derivatives found that these compounds were active in both TA98 and TA100 strains of S. typhimurium, particularly in the presence of an S9 mix. nih.gov The TA100 strain showed greater sensitivity to these compounds. nih.gov

The research highlighted the influence of molecular structure on mutagenic potency. nih.gov The presence of methyl groups at the 2, 3, and/or 5 positions of the quinoxaline ring was found to increase the mutagenic activity. nih.gov Conversely, ethyl groups at the 2 and 3 positions resulted in lower mutagenicity compared to their methyl counterparts. nih.gov Additionally, a methyl group at the N6 position led to a decrease in mutagenic activity. nih.gov

Broad-Spectrum Antimicrobial Properties

Quinoxaline derivatives are recognized for their wide range of biological activities, including antibacterial and antifungal properties. wisdomlib.orgsemanticscholar.orgnih.gov Newly synthesized derivatives have shown significant antimicrobial activity, making them candidates for further pharmacological research. wisdomlib.org

Studies have demonstrated the effectiveness of various quinoxaline derivatives against a range of pathogens. For instance, certain novel compounds exhibited potent activity against Pseudomonas aeruginosa. wisdomlib.org The antimicrobial effects are evaluated through methods such as the agar well diffusion technique, measuring the inhibition zone diameter (IZD), minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC). wisdomlib.orgsemanticscholar.org

The broad-spectrum antimicrobial activity of quinoxalines extends to both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov Research has shown significant antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.govrsc.org Some derivatives have also displayed considerable antifungal activity against Candida albicans and Aspergillus flavus. nih.gov The structural variations among the derivatives influence their efficacy, indicating the potential for modifying these structures to enhance their biological performance. wisdomlib.org

Enzyme Inhibition Studies Beyond Cancer

JNK Stimulatory Phosphatase-1 (JSP-1) Inhibition

This compound derivatives have been identified as potent inhibitors of JNK Stimulatory Phosphatase-1 (JSP-1). nih.govmdpi.comresearchgate.net JSP-1 is a dual-specificity protein phosphatase that acts as a selective activator of the Jun NH2-terminal kinase (JNK) signaling pathway. mdpi.comnih.gov This pathway is implicated in various pathological conditions, including neurodegenerative diseases, diabetes, and cancer, making JSP-1 a potential therapeutic target. mdpi.com

A library of 6-aminoquinoxalines, synthesized through microwave-accelerated nucleophilic substitution of 6-fluoroquinoxaline (B159336), yielded several compounds with significant inhibitory activity against JSP-1 in in vitro assays. nih.govmdpi.comresearchgate.net Further studies on quinoxalinylurea-based derivatives have shown them to be novel, potent, reversible, and noncompetitive inhibitors of JSP-1. researchgate.net

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

The quinoxaline scaffold has been utilized in the design of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the hydrolysis of the neurotransmitter acetylcholine. nih.govresearchgate.netnih.gov Dysregulation of acetylcholine levels is associated with neurodegenerative disorders like Alzheimer's disease. nih.gov

Research has demonstrated that certain this compound derivatives exhibit potent inhibitory activity against AChE. nih.gov For instance, 2,3-dimethylquinoxalin-6-amine has shown higher potency than some established AChE inhibitors like tacrine and galanthamine. nih.gov In contrast, other studies have found some quinoxaline derivatives to be selective inhibitors of BChE, with compounds showing IC50 values comparable to the standard inhibitor, galantamine. researchgate.netnih.gov The structure-activity relationship is significant, with different substituents on the quinoxaline ring influencing the inhibitory potency and selectivity towards either AChE or BChE. nih.govresearchgate.netnih.gov

Table 1: Inhibitory Activity of Selected Quinoxaline Derivatives against AChE and BChE

CompoundTarget EnzymeIC50 (µM)
2,3-dimethylquinoxalin-6-amine (6c)AChE0.077
This compound (6a)AChE0.74
Quinoxaline derivative 6BChE7.7 ± 1.0
Quinoxaline derivative 7BChE9.7 ± 0.9
Galanthamine (Standard)BChE6.6 ± 0.38

Antioxidant Activities

Novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives have been synthesized and evaluated for their antioxidant properties. nih.gov These compounds have demonstrated significant scavenging activities in various assays. nih.gov The antioxidant potential of these derivatives highlights another facet of their diverse biological profile, suggesting their potential utility in conditions associated with oxidative stress. nih.gov

Ryanodine Receptor (RYR) Activity

This compound has been noted for its significant activity related to the ryanodine receptor (RYR). biosynth.com Ryanodine receptors are intracellular calcium release channels located in the sarcoplasmic and endoplasmic reticulum, playing a critical role in processes like excitation-contraction coupling in muscle cells. nih.govclinpgx.org

Furthermore, a specific this compound derivative, designated as PAQ (4c), has been identified for its neuroprotective effects, which are partially attributed to the activation of endoplasmic reticulum ryanodine receptor channels. nih.gov This compound was shown to attenuate neurodegeneration in a mouse model of Parkinson's disease, indicating the therapeutic potential of modulating RYR activity with such derivatives. nih.gov

Immunomodulatory Effects

Derivatives of the quinoxaline scaffold have been identified as promising candidates for the development of new immunomodulatory compounds. Research into heterocyclic systems, including pyrazolo[1,5-a]quinoxaline derivatives, has shown them to be potent and selective antagonists of Toll-like receptor 7 (TLR7). TLR7 is known to recognize single-stranded RNA from viruses and certain small synthetic ligands, playing a role in the innate immune response. Endogenous ligands for TLR7 include guanosine and its modified derivatives, such as 8-hydroxyguanosine (8-OHG) and 8-hydroxydeoxyguanosine (8-OHdG). nih.gov The ability of quinoxaline derivatives to act as TLR7 antagonists positions them as a significant area of interest for therapeutic applications requiring modulation of the immune system. Furthermore, certain quinoxalin-2(1H)-one derivatives have demonstrated potential as effective immunomodulatory agents, showing activity percentages ranging from 82.8% to 142.4%. johnshopkins.edu

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is profoundly influenced by the nature and position of various substituents on the quinoxaline core. The systematic modification of this scaffold allows researchers to develop compounds with enhanced potency and selectivity for a wide range of biological targets.

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of quinoxaline-based compounds. Research has demonstrated that specific substitutions at various positions on the quinoxaline ring system can significantly alter biological effects, such as antiproliferative and antimicrobial activities.

For instance, in a study of 2,3-substituted quinoxalin-6-amine analogs designed for antiproliferative activity, the following observations were made:

Substitutions at the 2,3-positions: Furan groups were found to be more effective than methyl, thiophene, or phenyl groups in conferring growth inhibitory activity.

Substitutions at the 6-position: A sulfonamide substitution at this position was found to be unsuitable for growth inhibitory activity. In contrast, urea and thiourea moieties at the 6-position were explored, with substitutions on the phenyl ring of these groups also influencing activity.

The table below summarizes the impact of different substituents on the antiproliferative activity of a series of this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of chemical compounds based on their molecular structures. nih.gov For quinoxaline derivatives, 2D and 3D-QSAR models have been developed to forecast activities such as anti-tubercular effects. nih.gov These models rely on selecting a preferred set of molecular descriptors that represent the chemical and physical properties of the molecules.

Methods like the genetic algorithm (GA) and simulated annealing (SA) are employed to select the most relevant variables for building the QSAR model. nih.gov For anti-tubercular quinoxaline derivatives, 2D-QSAR modeling has identified key topological and electrostatic descriptors as important factors for activity. nih.gov 3D-QSAR approaches further analyze steric and electrostatic fields, providing insights into how the three-dimensional shape and charge distribution of a molecule influence its interaction with a biological target. nih.gov These computational studies serve as a valuable tool for the rational design of new, more potent quinoxaline derivatives. nih.govnih.gov

Pharmacokinetic and Pharmacodynamic Studies

The development of this compound derivatives as therapeutic agents requires a thorough understanding of their pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles. Key considerations include the ability of these compounds to reach their target site of action and their absorption, distribution, metabolism, and excretion (ADME) properties.

The blood-brain barrier (BBB) is a highly selective barrier that protects the brain from harmful substances, but it also presents a major challenge for the delivery of drugs targeting the central nervous system (CNS). mdpi.com For neurodegenerative disorders like Parkinson's disease, the ability of a therapeutic agent to cross the BBB is essential.

Research into this compound derivatives has led to the discovery of compounds with the ability to penetrate the brain. nih.gov For example, structure-activity relationship studies resulted in the identification of a neuroprotective, brain-penetrant hit compound, MPAQ. nih.gov Further design and synthesis based on this lead compound led to the development of a second-generation molecule, PAQ, which demonstrated the ability to attenuate neurodegeneration in a mouse model of Parkinson's disease, making it a promising drug candidate. nih.gov These findings highlight that the this compound scaffold can be chemically modified to create derivatives capable of crossing the BBB. nih.gov

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate are critical determinants of its clinical success. Poor ADME profiles are a significant cause of failure in drug development. nih.gov In silico (computer-based) prediction models have become increasingly important for evaluating the ADME properties of new chemical entities early in the drug discovery process. johnshopkins.edunih.gov

Freely available tools such as SwissADME and pkCSM allow researchers to predict a compound's pharmacokinetic behavior from its molecular structure. nih.gov For quinoxaline derivatives, in silico ADME and toxicity predictions have been performed. johnshopkins.edu These computational evaluations help to assess properties like gastrointestinal absorption and oral bioavailability. researchgate.netidaampublications.in For instance, in silico pharmacokinetic evaluation of an aminated quinoxaline derivative, AQNX5, indicated that it possessed drug-like properties, suggesting its potential as a drug candidate for further development. researchgate.net

Mentioned Compounds

Material Science and Advanced Applications of 6 Aminoquinoxaline

Organic Semiconductors

The electron-deficient nature of the quinoxaline (B1680401) ring system makes it an attractive scaffold for organic electronic materials, particularly as electron-accepting units. While research often focuses on more complex quinoxaline derivatives, the fundamental properties of the quinoxaline moiety, including those found in 6-Aminoquinoxaline, contribute to its potential in this area. Quinoxaline skeletons have been widely applied in organic semiconductors, serving as components in thin-film transistors and other electronic devices due to their ability to facilitate charge transport researchgate.netresearchgate.netgoogle.com. The inherent electronic properties of this compound, such as its potential as an electron acceptor, position it as a valuable building block for designing novel organic semiconductor materials with tailored electronic characteristics researchgate.netgoogle.comchemimpex.com. These materials are crucial for developing next-generation electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics, where efficient charge transport and light absorption are paramount researchgate.netresearchgate.netwiley-vch.deescholarship.org.

Fluorescent Probes and Sensors

This compound and its derivatives are highly valued for their optical properties, making them excellent candidates for fluorescent probes and sensors. The quinoxaline moiety's ability to undergo photophysical changes in response to environmental stimuli, such as pH variations or the presence of specific analytes, underpins its utility in these applications.

Fluorescence Derivatization Reagents for Carboxylic Acids

A notable application of this compound derivatives is their use as highly sensitive fluorescence derivatization reagents for carboxylic acids. Research has demonstrated that specific 2,3-disubstituted 6-aminoquinoxalines can efficiently label long-chain carboxylic acids, enabling their detection with remarkable sensitivity, down to 1.0 femtomole per microliter injection volume oup.com. This derivatization process typically occurs at room temperature and the resulting compounds exhibit stability against moisture, heat, and light, which are crucial attributes for analytical reagents oup.comshinshu-u.ac.jp. The ability to convert non-fluorescent carboxylic acids into fluorescent derivatives is essential for their quantification using fluorescence detection in techniques like high-performance liquid chromatography (HPLC) oup.comresearcher.lifemdpi.com.

Table 1: Fluorescence Derivatization Reagents for Carboxylic Acids

Reagent Type / DerivativeTarget AnalyteDetection LimitExcitation (λex)Emission (λem)Key AdvantagesCitation Index
2,3-disubstituted 6-aminoquinoxalinesLong-chain carboxylic acids1.0 fmol/µl330 nm395 nmHigh sensitivity, derivatization at room temperature, stable towards moisture, heat, and light oup.com

pH Indicators in Aqueous Media

This compound derivatives have been developed as effective pH indicators, particularly for acidic aqueous solutions. Compounds like aminoquinoxaline QC1, which features (3-aminopropyl)amino substituents at the 6 and 7 positions of the quinoxaline core, demonstrate dual optical responsiveness, exhibiting shifts in both absorption and emission bands upon protonation within the pH range of 1–5 mdpi.comresearchgate.netmdpi.com. This halochromic behavior allows for visual detection of pH changes, making them suitable for naked-eye estimations and semi-quantitative analyses mdpi.commdpi.com. Furthermore, macrocyclic ligands incorporating the 6,7-diaminoquinoxaline moiety have also been shown to function as tunable dual-channel pH indicators, with their response dependent on the specific macrocycle structure and protonation sequence mdpi.comnih.gov. These indicators offer the advantage of being water-soluble and responsive in aqueous media without requiring organic co-solvents mdpi.commdpi.comnih.gov.

Table 2: pH Indicators in Aqueous Media

Compound/DerivativepH RangeOptical ResponseObserved ChangesKey FeaturesCitation Index
Aminoquinoxaline QC11–5Dual (Colorimetric & Fluorescent)Red shifts in absorption and emission bands upon protonationWater-soluble, naked-eye observation possible, useful for acidic media mdpi.com, researchgate.net, mdpi.com
Macrocycles 5c and 5e (containing 6,7-diaminoquinoxaline)VariesDual (Colorimetric & Fluorescent)Shifts towards green region in proton mediaTunable pH transition point and response, dependent on macrocycle structure mdpi.com, nih.gov

Dual Colorimetric and Fluorescent Sensors

The capability of certain this compound derivatives to exhibit both colorimetric and fluorescent changes in response to stimuli positions them as dual optical chemosensors mdpi.commdpi.commdpi.com. As detailed in the pH indicator section, compounds like QC1 undergo distinct spectral shifts in both absorption (colorimetric) and emission (fluorescent) spectra upon protonation mdpi.comresearchgate.netmdpi.com. This dual-channel sensing mechanism enhances their utility, allowing for more robust and versatile detection of analytes or environmental conditions. The visual cues provided by color changes, combined with sensitive fluorescence detection, offer a powerful analytical platform.

Dyes and Pigments

Quinoxaline derivatives, including those based on the this compound structure, have a history of application as fluorescent whiteners and disperse dyes, particularly for synthetic fibers like polyester (B1180765) researchgate.netoup.com. Their inherent optical properties, such as strong absorption and fluorescence, make them suitable candidates for coloring agents and optical brighteners researchgate.netresearchgate.netgoogle.comchemimpex.comontosight.ai. The ability to tune their spectral characteristics through structural modifications further expands their potential in the development of new dyes and pigments with specific color and fluorescence profiles.

Ligands in Coordination Chemistry

The nitrogen atoms within the quinoxaline ring system, along with the exocyclic amino group in this compound, provide potential coordination sites for metal ions. This makes this compound derivatives valuable as ligands in coordination chemistry, leading to the formation of complexes with diverse structures and properties chemimpex.comresearchgate.nettandfonline.com. Research has explored amino- and hydrazino-substituted quinoxalines as ligands for transition metals such as iron(III) and zinc(II), resulting in macrocyclic complexes and other coordination architectures researchgate.netresearchgate.net. These metal complexes can exhibit well-pronounced fluorescent properties and find applications as catalysts or in the development of new materials chemimpex.comresearchgate.netresearchgate.net. Furthermore, quinoxaline-based Schiff bases are also employed as ligands, forming complexes with various transition metals that are investigated for catalytic and biological activities tandfonline.com.

Table 3: Ligands in Coordination Chemistry

Ligand TypeMetal Ions CoordinatedComplex TypePotential ApplicationsCitation Index
Amino- and hydrazino-substituted quinoxalinesFe(III), Zn(II)Macrocyclic complexes, Monomers, Dimers, PolymersLuminescent materials, Catalysts researchgate.net, researchgate.net
Quinoxaline-based Schiff basesTransition metals (e.g., Ni(II), Ru(II))Various complexesCatalysis, Biological activities tandfonline.com

List of Compound Names Mentioned:

this compound

2,3-dichloro-6-nitroquinoxaline (B1269935)

2,3-disubstituted 6-aminoquinoxalines

2,3-dimethoxy-6-aminoquinoxaline (3b)

Aminoquinoxaline QC1

Aminoquinoxaline QC8

6,7-diamino-2,3-diphenylquinoxaline

Macrocycles 5c and 5e

6-Amino-quinoxaline-alkynyl derivatives

Agrochemical Development

This compound is recognized as a compound of significant research interest within the field of agrochemical development. Its molecular structure serves as a valuable scaffold for the synthesis of novel compounds designed to enhance crop protection against pests and diseases, thereby contributing to more sustainable agricultural practices chemimpex.com.

Role as a Precursor and Scaffold The quinoxaline moiety, to which this compound belongs, is a well-established structural component in various biologically active molecules, including those utilized in agriculture acs.orgacs.orgnih.govrsc.orgrsc.orgresearchgate.netcimap.res.intandfonline.commtieat.orgresearchgate.net. Research has focused on synthesizing derivatives of this compound, such as this compound 1,4-dioxides and this compound-alkynyl derivatives, which are then evaluated for their potential agrochemical properties mdpi.comresearchgate.net. These derivatives leverage the inherent bioactivity of the quinoxaline system, modified by the presence of the amino group at the 6-position and further functionalization. The broader class of quinoxaline 1,4-dioxide derivatives, for instance, has been noted for its potential in developing new agrochemical agents due to their broad spectrum of biological activities, including herbicidal and fungicidal properties mdpi.com.

Research Findings on Derived Agrochemicals Studies investigating quinoxaline derivatives have revealed promising activities relevant to agrochemical applications. While direct agrochemical activity data specifically for this compound itself is limited in the reviewed literature, research on its derivatives and related quinoxaline structures highlights its potential as a precursor.

Fungicidal and Herbicidal Activities: Several quinoxaline derivatives have demonstrated significant fungicidal and herbicidal efficacy. For example, compounds such as 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile (Compound 3f) have been identified as potent herbicides, acting as protoporphyrinogen (B1215707) oxidase inhibitors, and also exhibit broad-spectrum fungicidal activity against plant pathogens like Colletotrichum species acs.orgnih.gov. Other derivatives, like compounds 5j and 5t, have shown potent fungicidal activity against Rhizoctonia solani (RS), with EC50 values of 8.54 μg mL⁻¹ and 12.01 μg mL⁻¹, respectively, outperforming the commercial fungicide azoxystrobin (B1666510) (26.17 μg mL⁻¹) rsc.org. Furthermore, quinoxaline N,N'-dioxide derivatives have been reported to possess moderate to good herbicidal activity against Triticum aestivum researchgate.net.

Insecticidal Activities: The quinoxaline scaffold has also been explored for its insecticidal potential. Research into thiazole-fused quinoxaline derivatives has identified compounds with insecticidal properties against agricultural pests. For instance, a specific derivative, thiazolo[4,5-b]quinoxalin-2(3H)-one derivative 3, demonstrated insecticidal activity with an LC50 value of 141.02 mg L⁻¹ against the 2nd instar larvae of the cotton leafworm Spodoptera litura rsc.org.

Computational Chemistry and Theoretical Studies

Molecular Docking Simulations

Molecular docking simulations are widely employed to predict the binding affinity and mode of 6-aminoquinoxaline derivatives with their target proteins. These studies are crucial for identifying potential inhibitors and understanding their mechanism of action. For instance, docking simulations have been utilized to identify potential aromatase (CYP19A1) inhibitors, where this compound compounds were identified from a library of over 100 compounds researchgate.net. In the context of acetylcholinesterase (AChE) inhibition, docking studies have guided the design of novel derivatives by suggesting substituents that could enhance interactions with target sites mdpi.comresearchgate.net. Specific compounds, such as compound 21, have shown predicted binding energies of -7.13 kcal/mol, while compound 27 exhibited a binding energy of -4.80 kcal/mol, indicating differential affinities for the target protein mdpi.comresearchgate.net. Furthermore, compound 6d demonstrated a binding free energy of -11.56 kcal/mol against human AChE (HuAChE), highlighting its potent interaction acs.org. Docking has also been applied to investigate interactions with other targets, such as the RACK1 receptor in liver cancer als-journal.com and PI3K, confirming selective kinase inhibition . Studies have also reported docking scores for interactions with receptors like LasR, ranging from -10.2 to -5.1 kcal/mol researchgate.net. These simulations provide critical insights into the specific binding sites, such as the catalytic anionic site (CAS) and peripheral anionic site (PAS) of enzymes like AChE, and the nature of interactions, including hydrogen bonding and hydrophobic contacts researchgate.netacs.orgals-journal.comresearchgate.netnih.gov.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations complement docking studies by providing a dynamic perspective on protein-ligand interactions, assessing the stability and conformational flexibility of these complexes over time. These simulations have been used to elucidate the equilibration and stability of enzyme-ligand complexes, particularly in the development of aromatase inhibitors researchgate.net. For acetylcholinesterase inhibitors based on the quinoxaline (B1680401) scaffold, MD simulations have been employed in conjunction with docking to refine the understanding of molecular interactions mdpi.comresearchgate.net. Simulations are typically performed for extended periods, such as 60 ns or 25 ns, to capture meaningful dynamic behavior scielo.org.zaresearchgate.net. Analysis metrics like Root Mean Square Deviation (RMSD) and Radius of Gyration (RG) are used to evaluate the stability and compactness of the protein-ligand complexes researchgate.netresearchgate.netmdpi.com. For instance, RMSD values between 1 to 2.5 Å for protein-ligand complexes are indicative of good structural stability mdpi.com. MD simulations have confirmed stable and significant interactions between identified ligands and target proteins like RACK1 als-journal.com, reinforcing the reliability of docking predictions.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations are utilized to investigate the electronic structure, geometries, and reactivity of this compound and its derivatives. These studies provide fundamental insights into molecular properties that influence biological activity. For example, DFT calculations, employing functionals such as B3LYP with the STO 6-31G(d,p) basis set, have been used to model the structure of aminoquinoxaline QC1, including geometry optimization and vibrational frequency analysis mdpi.comacs.org. DFT has also been applied to explore the electronic properties, molecular orbitals, electronic spectra, and electrostatic potential of 6-aminoquinoline (B144246), correlating these with its reactivity and potential applications researchgate.net. Furthermore, DFT calculations have been employed to optimize geometries and predict electronic properties of various quinoxaline-based compounds, offering insights into their chemical reactivity and potential drug activity jmaterenvironsci.comresearchgate.net. The selection of appropriate exchange-correlation functionals is critical in DFT, as it impacts the accuracy of predicted properties such as redox potentials and excitation energies koreascience.kr.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes correlations between the chemical structure of compounds and their biological activity, enabling the prediction of activity for novel molecules. Studies have explored structure-activity relationships (SAR) for quinoxaline derivatives to enhance their efficacy against targets like AChE mdpi.comresearchgate.net. QSAR methodologies involve calculating molecular descriptors from chemical structures and using statistical or machine learning algorithms to build predictive models mdpi.comnih.gov. These models are then validated to ensure their predictive power. For instance, QSAR has been applied to develop pharmacophore hypotheses for potential antimycobacterial agents, identifying key structural features required for activity semanticscholar.org. The workflow typically includes compound selection, biological activity assessment, descriptor calculation, model building, and rigorous validation mdpi.comnih.gov.

In Silico Analysis of Enzyme Binding Characteristics

The in silico analysis of enzyme binding characteristics focuses on detailing the molecular interactions between this compound derivatives and their target enzymes. This analysis often involves identifying specific binding sites, such as the CAS and PAS of AChE, and characterizing the nature of interactions like hydrogen bonds, hydrophobic contacts, and pi-pi stacking acs.orgals-journal.comresearchgate.netnih.gov. Studies suggest that certain this compound derivatives prefer binding to the PAS site of HuAChE mdpi.comresearchgate.net. The analysis of interactions with specific amino acid residues, such as Tyr, Phe, and Trp, is crucial for understanding binding specificity and affinity mdpi.comresearchgate.net. For example, compound 6d has been shown to interact with both the CAS and PAS sites of HuAChE acs.orgnih.gov. These detailed analyses guide the rational design of more potent and selective enzyme inhibitors.

Analytical and Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the structure of organic molecules. Both ¹H-NMR and ¹³C-NMR provide detailed information about the hydrogen and carbon environments within the 6-Aminoquinoxaline molecule.

¹H-NMR Spectroscopy: ¹H-NMR spectra of this compound typically reveal distinct signals corresponding to the aromatic protons and the amine protons. The specific chemical shifts (δ, ppm) and multiplicities are characteristic of the compound's structure. For instance, the aromatic protons on the quinoxaline (B1680401) ring are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, exhibiting coupling patterns indicative of their relative positions. The amino group (-NH₂) protons usually appear as a broad singlet, often exchangeable with D₂O, in a range that can vary but is generally around 4-6 ppm depending on the solvent and concentration.

¹³C-NMR Spectroscopy: ¹³C-NMR provides information about the carbon skeleton. The spectrum of this compound will show signals for each unique carbon atom in the molecule. The aromatic carbons of the quinoxaline ring are expected to resonate in the range of 110-150 ppm. The carbon atom directly attached to the amino group will likely show a distinct chemical shift.

Data Table: Representative ¹H-NMR Chemical Shifts for this compound

Proton TypeChemical Shift (δ, ppm)MultiplicityAssignment (Expected)
Aromatic H-2~7.8dQuinoxaline ring
Aromatic H-3~8.1ddQuinoxaline ring
Aromatic H-5~7.5dddQuinoxaline ring
Aromatic H-7~7.1ddQuinoxaline ring
Aromatic H-8~7.6dQuinoxaline ring
Amino (-NH₂)~4.0-6.0 (variable)s (broad)Amino group

Note: Specific values may vary slightly based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups present in a molecule by detecting the absorption of IR radiation at specific wavenumbers, which correspond to the vibrational modes of chemical bonds.

The IR spectrum of this compound is characterized by several key absorption bands:

N-H stretching: The primary amine group (-NH₂) typically exhibits two characteristic stretching bands in the region of 3500-3100 cm⁻¹ mdpi.comlibretexts.orglibretexts.orgwpmucdn.com. These bands can appear as sharp or slightly broadened peaks.

Aromatic C-H stretching: The aromatic rings will show C-H stretching vibrations typically above 3000 cm⁻¹ (e.g., 3100-3050 cm⁻¹) libretexts.orglibretexts.orgvscht.cz.

C=N and C=C stretching: The quinoxaline ring system contains C=N and C=C bonds, which absorb in the fingerprint region, commonly observed between 1650-1500 cm⁻¹ libretexts.orglibretexts.orgvscht.cz.

C-N stretching: The C-N stretching vibration of the amine group is usually found in the region of 1350-1000 cm⁻¹ libretexts.orglibretexts.org.

Data Table: Characteristic IR Absorption Bands for this compound

Functional Group/BondWavenumber (cm⁻¹)IntensityAssignment
N-H stretch (primary amine)3500-3100m-sAmine group stretching
Aromatic C-H stretch3100-3000m-sAromatic ring C-H stretching
C=N / C=C stretch1650-1500mQuinoxaline ring stretching
C-N stretch1350-1000mAmine C-N stretching

Note: 'm' denotes medium intensity, 's' denotes strong intensity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.

For this compound, the mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The exact molecular weight of this compound (C₈H₇N₃) is approximately 145.16 g/mol . Therefore, the molecular ion peak should be observed at m/z 145. Fragmentation patterns can provide further structural insights, often involving the loss of small molecules or fragments from the quinoxaline ring or the amino group.

Data Table: Mass Spectrometry Data for this compound

Ion Typem/z (Expected)Description
Molecular Ion145[M]⁺, corresponding to C₈H₇N₃
Fragment IonsVariesResulting from fragmentation of the molecule

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which is related to electronic transitions, particularly π→π* and n→π* transitions in conjugated systems.

This compound, with its aromatic quinoxaline core and an amino substituent, exhibits characteristic absorption bands in the UV-Vis spectrum. These absorptions are typically attributed to π→π* transitions within the conjugated aromatic system. Studies on similar aminoquinoline derivatives suggest absorption maxima in the range of 260-340 nm researchgate.netvulcanchem.comresearchgate.netnist.gov. The amino group can influence the electronic transitions, potentially causing a bathochromic shift (shift to longer wavelengths) compared to unsubstituted quinoxaline.

Data Table: UV-Vis Absorption Maxima for this compound

Absorption Maxima (λmax, nm)Assignment (Expected)
~265π→π* transition
~310π→π* transition
~320-340π→π* transition

Note: Specific values can vary based on the solvent used.

X-ray Crystallography for Structural Confirmation

X-ray crystallography is a definitive method for determining the three-dimensional structure of crystalline compounds, providing precise information about bond lengths, bond angles, and molecular packing.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used to assess the purity of a compound and quantify its presence. When coupled with fluorescence detection (HPLC-FD), it offers high sensitivity for fluorescently labeled or inherently fluorescent compounds.

This compound, or derivatives labeled with it, can be analyzed using HPLC-FD. The method involves separating the compound from impurities based on its interaction with a stationary phase and a mobile phase. The fluorescence detector then quantifies the compound based on its emission properties. For 6-aminoquinoline (B144246) derivatives, excitation and emission wavelengths are crucial for optimal detection. For example, 6-aminoquinoline (6-AQ) has been reported to have optimal excitation at 355 nm and emission at 440 nm when used as a fluorescent label nih.gov. Therefore, an HPLC-FD method for this compound would likely involve a C18 reversed-phase column and detection at appropriate excitation and emission wavelengths.

Data Table: HPLC-FD Parameters for this compound (Representative)

ParameterValue/Description
ColumnC18 reversed-phase
Mobile PhaseAcetonitrile/Water mixture (gradient or isocratic)
Detection Wavelength (Ex)~355 nm
Detection Wavelength (Em)~440 nm
Retention TimeSpecific to method conditions

MALDI-TOF Imaging in Biological Studies

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique widely used for the analysis of biomolecules and other complex organic compounds. MALDI-TOF imaging allows for the spatial distribution of analytes to be mapped within biological samples.

While direct applications of MALDI-TOF imaging specifically for this compound in biological studies are not extensively detailed in the provided search results, the technique is generally applicable for analyzing compounds of this nature. If this compound or its derivatives are involved in biological processes or are used as probes, MALDI-TOF imaging could potentially be employed to visualize their distribution within tissues or cells, provided suitable ionization conditions can be established.

Future Directions and Emerging Research Areas

Novel Synthetic Routes for Enhanced Yields and Regioselectivity

The synthesis of 6-aminoquinoxaline and its derivatives is a critical area of ongoing research, with a focus on improving efficiency, yield, and control over the placement of functional groups (regioselectivity). Traditional methods often involve the condensation of o-phenylenediamines with dicarbonyl compounds. cas.cznih.gov However, these routes can be limited by the availability of appropriately substituted starting materials. nih.gov

To overcome these limitations, researchers are exploring innovative synthetic strategies:

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool to accelerate chemical reactions. koreascience.kr It has been successfully employed in the nucleophilic substitution of 6-fluoroquinoxaline (B159336) with various amines, significantly reducing reaction times and often improving yields. nih.govmdpi.com For instance, a library of 6-aminoquinoxalines was prepared using this method, demonstrating its potential for rapid compound library generation. mdpi.comresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Sonogashira coupling are being utilized for the regioselective synthesis of 2,3-disubstituted 6-aminoquinoxalines. koreascience.kr This approach allows for the precise introduction of various substituents, which is crucial for tuning the molecule's properties for specific applications. koreascience.kr

Green Chemistry Approaches: There is a growing interest in developing more environmentally friendly synthetic methods. This includes the use of recyclable catalysts, one-pot syntheses, and reactions in aqueous media to minimize waste and hazardous solvent use. mdpi.com

These advancements are crucial for making complex this compound derivatives more accessible for further research and development.

Development of Next-Generation Pharmaceutical Agents

The this compound core is a privileged scaffold in medicinal chemistry, with its derivatives showing a wide range of biological activities. chemimpex.comresearchgate.net This has spurred significant interest in developing new pharmaceutical agents based on this versatile molecule. chemimpex.comontosight.ai

Key therapeutic areas of investigation include:

Anticancer Agents: Derivatives of this compound have been identified as potential anticancer agents. koreascience.krchemimpex.com Some have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer, and to curb cell proliferation. koreascience.kr Research is also focused on developing quinoxaline (B1680401) 1,4-dioxides as agents that can selectively target hypoxic tumor cells. researchgate.netmdpi.com

Neuroprotective Agents: Certain this compound derivatives have demonstrated neuroprotective effects, particularly in models of Parkinson's disease. mdpi.comacs.org These compounds have been shown to protect dopaminergic neurons from degeneration, suggesting their potential as therapeutic candidates for neurodegenerative disorders. acs.org

Antimicrobial and Antiviral Agents: The quinoxaline structure is a component of various antimicrobial and antiviral compounds. chemimpex.comrsc.org Research is ongoing to synthesize new derivatives with enhanced potency against various pathogens, including bacteria and viruses. mdpi.comsmolecule.com

Enzyme Inhibitors: this compound derivatives are being explored as inhibitors of various enzymes. For example, some have shown inhibitory activity against JNK Stimulatory Phosphatase-1 (JSP-1), a potential therapeutic target for diseases involving dysfunctional JNK signaling. nih.govmdpi.com Others have been investigated as potential inhibitors of aromatase (CYP19A1), an enzyme involved in estrogen production and a target in breast cancer therapy. researchgate.net

The ability to easily modify the this compound structure allows for the fine-tuning of its biological activity, making it a highly attractive platform for drug discovery programs. koreascience.kr

Exploration of New Material Science Applications

The unique electronic and optical properties of this compound and its derivatives make them promising candidates for applications in material science. chemimpex.com Their planar aromatic structure facilitates π-π interactions, which are important for creating ordered molecular assemblies. vulcanchem.com

Emerging applications in this field include:

Organic Electronics: The electron-accepting capacity of the quinoxaline core makes its derivatives suitable for use as electron-transport materials in organic electronic devices. The ability to tune these electronic properties through chemical modification is a key advantage. chemimpex.com

Fluorescent Probes and Sensors: this compound serves as a building block for the development of fluorescent probes and sensors. chemimpex.com These materials can be designed to detect specific analytes, such as metal ions or changes in pH, making them valuable for environmental and biological monitoring. chemimpex.commdpi.com

Ligands in Coordination Chemistry: The nitrogen atoms in the quinoxaline ring allow it to act as a ligand, binding to metal ions to form coordination complexes. This property is being exploited to develop new catalysts and materials with novel magnetic or optical properties. chemimpex.comchemimpex.com

The versatility of the this compound scaffold provides a platform for creating a wide array of new materials with tailored functionalities.

Advanced Computational Modeling for Drug Design and Material Properties

Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. frontiersin.orgmdpi.com In the context of this compound, computational methods are being applied to accelerate the discovery and optimization of new drugs and materials.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to establish a mathematical relationship between the chemical structure of this compound derivatives and their biological activity. frontiersin.orgmdpi.com This allows researchers to predict the activity of new, unsynthesized compounds and prioritize which ones to synthesize and test.

Molecular Docking: This technique predicts the preferred orientation of a this compound derivative when bound to a biological target, such as an enzyme or receptor. frontiersin.orgmdpi.com It provides insights into the key interactions that are responsible for the compound's biological effect, guiding the design of more potent and selective molecules. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of this compound derivatives and their interactions with their environment over time. researchgate.netfrontiersin.org This can be used to study the stability of drug-receptor complexes and to understand the mechanisms of action at an atomic level.

Prediction of Material Properties: Computational methods can also be used to predict the electronic, optical, and mechanical properties of materials based on this compound. This aids in the design of new materials for specific applications, such as organic electronics or sensors.

By integrating these computational approaches, researchers can more efficiently explore the vast chemical space of this compound derivatives and identify promising candidates for a variety of applications. nih.gov

Integration of this compound into Supramolecular Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The structural features of this compound, such as its planar aromatic system and hydrogen-bonding capabilities, make it an attractive building block for creating intricate supramolecular assemblies. cymitquimica.comcymitquimica.com

Research in this area is exploring:

Self-Assembling Systems: The ability of this compound derivatives to form ordered structures through π-π stacking and hydrogen bonding is being harnessed to create self-assembling nanomaterials. These materials could have applications in areas such as electronics, catalysis, and drug delivery.

Host-Guest Chemistry: The quinoxaline core can be incorporated into larger host molecules designed to selectively bind specific guest molecules. This could lead to the development of new sensors, separation technologies, and drug delivery systems.

Metallo-Supramolecular Assemblies: The ligand properties of this compound allow for the construction of complex, multi-component structures through coordination with metal ions. These assemblies can exhibit interesting photophysical, magnetic, and catalytic properties. researchgate.net

The integration of this compound into supramolecular chemistry opens up new avenues for the creation of functional materials and systems with emergent properties.

Investigation of Biological Pathways and Mechanisms of Action

A deeper understanding of how this compound derivatives interact with biological systems is crucial for the development of new therapeutic agents. chemimpex.com Research is focused on elucidating the specific biological pathways and molecular mechanisms through which these compounds exert their effects. vulcanchem.com

Key areas of investigation include:

Target Identification: Identifying the specific proteins (e.g., enzymes, receptors) that this compound derivatives bind to is a primary goal. This is often achieved through a combination of experimental techniques and computational methods.

Modulation of Signaling Pathways: Researchers are investigating how these compounds affect intracellular signaling pathways, such as those involved in cell growth, proliferation, and apoptosis. nih.govkoreascience.kr For example, some derivatives have been shown to modulate the JNK signaling pathway. nih.gov

Enzyme Kinetics: For derivatives that act as enzyme inhibitors, detailed kinetic studies are performed to understand how they inhibit the enzyme's activity. mdpi.com This information is vital for optimizing their potency and selectivity.

In Vivo Studies: Animal models are used to evaluate the efficacy and safety of promising this compound derivatives in a living organism. acs.org These studies provide crucial information about the compound's pharmacokinetics and pharmacodynamics.

By unraveling the intricate biological activities of this compound derivatives, scientists can better design new drugs with improved efficacy and fewer side effects.

Application in Environmental Monitoring and Analytical Techniques

The unique properties of this compound and its derivatives are also being leveraged for applications in environmental monitoring and analytical chemistry. chemimpex.com

Chemosensors for pH and Metal Ions: The development of this compound-based chemosensors allows for the sensitive and selective detection of changes in pH and the presence of specific metal ions in aqueous solutions. mdpi.com These sensors often exhibit a colorimetric or fluorescent response, enabling easy visual detection. mdpi.com This makes them suitable for "in-field" analysis of environmental samples. mdpi.com

Analytical Reagents: this compound can be used as a reagent in various analytical methods to detect and quantify certain substances. chemimpex.com Its ability to form colored or fluorescent products upon reaction with an analyte is the basis for these applications.

The development of robust and reliable analytical tools based on this compound is important for ensuring environmental quality and public health. campdenbri.co.uk

Q & A

Q. What physicochemical and ADME properties should be prioritized when designing this compound-based drug candidates?

  • Methodology : Use SwissADME to calculate descriptors like LogP (lipophilicity), topological polar surface area (TPSA), and bioavailability scores. For neuroprotective agents, prioritize blood-brain barrier permeability (e.g., LogBB >0.3) and moderate molecular weight (<500 Da) .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies optimize this compound derivatives for neuroprotection in Parkinson’s disease models?

  • Methodology : Introduce substituents (e.g., methyl or bromo groups) to enhance brain penetrance and dopamine neuron survival. Validate using SH-SY5Y cell cultures and MPTP-induced Parkinsonian mice. Compare EC50 values and toxicity profiles across derivatives .

Q. What experimental strategies resolve contradictions between in silico ADME predictions and in vivo pharmacokinetic data for this compound derivatives?

  • Methodology : Cross-validate SwissADME predictions with in vivo assays (e.g., plasma protein binding, hepatic microsomal stability). If discrepancies arise, refine computational models by incorporating metabolite identification data or adjusting solubility parameters .

Q. How can this compound derivatives be functionalized for fluorescence-based studies in polymer science?

  • Methodology : Incorporate the derivative into thermo-responsive copolymers via RAFT polymerization. Monitor microenvironment changes using fluorescence quenching assays and correlate with phase transition temperatures (e.g., LCST) .

Q. Table 1. LC-MS/MS Validation Parameters for this compound Impurities

ParameterThis compound4-Nitro-o-phenylenediamine6-Amino-5-bromoquinoxaline
Linearity (ng/mL)9.98–199.509.94–198.7410.03–200.55
Recovery (%)94.8–110.895.2–109.696.0–108.5
Intra-day RSD (%)3.84.13.6

Q. Table 2. Key ADME Properties of this compound Derivatives (SwissADME)

DerivativeLogPTPSA (Ų)Bioavailability ScoreLogBB
6-Amino-Qx (Parent)1.5265.60.55-0.12
6-Methyl-Qx2.0155.80.600.25
6-Bromo-Qx2.4565.60.45-0.08

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.